2-Chloro-3-nitrobenzoyl chloride 2-Chloro-3-nitrobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 34128-16-0
VCID: VC5062446
InChI: InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl
Molecular Formula: C7H3Cl2NO3
Molecular Weight: 220.01

2-Chloro-3-nitrobenzoyl chloride

CAS No.: 34128-16-0

Cat. No.: VC5062446

Molecular Formula: C7H3Cl2NO3

Molecular Weight: 220.01

* For research use only. Not for human or veterinary use.

2-Chloro-3-nitrobenzoyl chloride - 34128-16-0

Specification

CAS No. 34128-16-0
Molecular Formula C7H3Cl2NO3
Molecular Weight 220.01
IUPAC Name 2-chloro-3-nitrobenzoyl chloride
Standard InChI InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
Standard InChI Key AYUUKEMEFZPHQQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-3-nitrobenzoyl chloride belongs to the benzoyl chloride family, featuring a benzene ring substituted with chlorine (Cl-\text{Cl}) at position 2 and a nitro group (NO2-\text{NO}_2) at position 3. The acyl chloride (COCl-\text{COCl}) group at position 1 enhances its reactivity in nucleophilic substitution and acylation reactions. Key molecular descriptors include:

PropertyValueSource
IUPAC Name2-chloro-3-nitrobenzoyl chloridePubChem
Molecular FormulaC7H3Cl2NO3\text{C}_7\text{H}_3\text{Cl}_2\text{NO}_3PubChem
Molecular Weight220.01 g/molPubChem
SMILES NotationC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)ClPubChem
Exact Mass218.949 g/molPubChem

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in substitution reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves chlorination and nitration of benzoic acid derivatives. A validated method for analogous compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) employs the following steps :

  • Nitration: Treat 2-chloro-5-(trifluoromethyl)benzonitrile with nitrating acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) to introduce the nitro group.

  • Hydrolysis: Convert the nitrile to a carboxylic acid using acidic or basic conditions.

  • Chlorination: React the carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2(\text{COCl})_2) to form the acyl chloride.

For 2-chloro-3-nitrobenzoyl chloride, substituting the trifluoromethyl group with hydrogen would yield the target compound. Typical reaction conditions involve refluxing in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere .

Industrial Optimization

Industrial processes prioritize yield and purity through:

  • Continuous Flow Reactors: Enhancing heat transfer and reducing side reactions.

  • Catalytic Recycling: Minimizing waste in chlorination steps.

  • Quality Control: Spectroscopic validation (e.g., IR for COCl-\text{COCl} at ~1800 cm1^{-1}) and HPLC purity assays .

Reactivity and Chemical Applications

Nucleophilic Substitution

The acyl chloride group undergoes facile substitution with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example:

R-NH2+Ar-COClAr-CONH-R+HCl\text{R-NH}_2 + \text{Ar-COCl} \rightarrow \text{Ar-CONH-R} + \text{HCl}

This reactivity is exploited in synthesizing herbicides and antimicrobial agents, where the nitro group enhances electrophilicity .

Reduction and Functionalization

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, yielding 2-chloro-3-aminobenzoyl chloride—a precursor to heterocyclic pharmaceuticals. Controlled hydrolysis produces 2-chloro-3-nitrobenzoic acid, useful in coordination chemistry .

Case Study: Antitubercular Drug Precursors

2-Chloro-3-nitrobenzoyl chloride analogs are pivotal in synthesizing benzothiazinones (BTZs), a class of antituberculosis agents targeting Mycobacterium tuberculosis’s DprE1 enzyme . For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (a derivative) is a key intermediate in BTZ043 production, demonstrating minimum inhibitory concentrations (MIC) of 1 ng/mL against drug-resistant strains .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s versatility is highlighted in:

  • Antimicrobials: Nitroaromatic derivatives exhibit broad-spectrum activity against Gram-positive bacteria.

  • Anticancer Agents: Acylated amines derived from this compound show pro-apoptotic effects in leukemia cell lines .

Agrochemical Development

Chlorinated nitrobenzoyl derivatives are precursors to herbicides like pyroxasulfone, which inhibits very-long-chain fatty acid synthesis in weeds .

Dye and Polymer Chemistry

Reactive acyl chlorides facilitate covalent bonding with chromophores, enabling synthesis of azo dyes for textiles. In polymers, they act as cross-linking agents to enhance thermal stability .

Recent Advances and Future Directions

Green Synthesis Methods

Recent studies explore solvent-free mechanochemical synthesis to reduce environmental impact. Ball-milling 2-chloro-3-nitrobenzoic acid with PCl5\text{PCl}_5 achieves 95% conversion in 30 minutes, minimizing solvent waste .

Targeted Drug Delivery

Functionalizing nanoparticles with 2-chloro-3-nitrobenzoyl chloride derivatives enables site-specific drug release. For example, gold nanoparticles conjugated with nitroaromatic prodrugs show enhanced permeability in Mycobacterium-infected macrophages .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel analogs with optimized bioactivity .

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